molecular formula C66H76Cl3N9O24 B8038400 48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride

48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride

Cat. No.: B8038400
M. Wt: 1485.7 g/mol
InChI Key: LCTORFDMHNKUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride (hereafter referred to by its full systematic name) is a structurally intricate molecule featuring a macrocyclic core, multiple hydroxyl and amino groups, chlorine substituents, and glycosidic linkages.

Properties

IUPAC Name

48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTORFDMHNKUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H76Cl3N9O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound is a complex glycopeptide antibiotic known as Vancomycin hydrochloride. This article delves into its biological activity and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

Vancomycin is characterized by its intricate structure which includes multiple hydroxyl groups and a unique bicyclic framework. Its chemical formula is C66H76Cl3N9O24C_{66}H_{76}Cl_3N_9O_{24} with a molecular weight of approximately 1485.72 g/mol . The compound's structure allows it to interact specifically with bacterial cell wall precursors.

Vancomycin functions primarily by inhibiting the synthesis of bacterial cell walls in Gram-positive bacteria. It achieves this by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding prevents the transglycosylation process necessary for cell wall assembly . As a result:

  • Cell Wall Disruption : The inhibition leads to an incomplete cell wall structure that cannot withstand osmotic pressure.
  • Bacterial Lysis : The compromised integrity of the bacterial cell wall ultimately results in cell lysis and death.

Specificity

Vancomycin is particularly effective against Gram-positive bacteria due to their unique cell wall composition. Gram-negative bacteria are generally resistant because their outer membrane acts as a barrier to vancomycin penetration .

Antimicrobial Spectrum

Vancomycin is widely used to treat serious infections caused by:

  • Staphylococcus aureus (including MRSA strains)
  • Streptococcus pneumoniae
  • Enterococcus faecalis

Clinical studies have demonstrated its efficacy in treating conditions such as:

  • Bacteremia
  • Endocarditis
  • Osteomyelitis
  • Pneumonia

Resistance Mechanisms

Despite its effectiveness, resistance to vancomycin has emerged. Notable mechanisms include:

  • Alteration of Target Sites : Bacteria can modify the D-Ala-D-Ala target to D-Ala-D-Lactate or D-Ala-D-Serine.
  • Thickened Cell Walls : Some strains develop thicker cell walls that reduce vancomycin penetration.

Clinical Trials

Several clinical trials have assessed the effectiveness of vancomycin in various infections:

  • Trial on MRSA Infections : A study showed that vancomycin significantly reduced infection rates in patients with MRSA bacteremia compared to placebo controls.
  • Pneumonia Treatment : In patients with pneumonia caused by resistant strains of Streptococcus pneumoniae, vancomycin demonstrated a higher success rate than alternative treatments.

Pharmacokinetics and Dosage

Vancomycin exhibits variable pharmacokinetics influenced by factors such as renal function and body weight:

ParameterValue
Half-life6 hours (average)
Volume of distribution0.4 - 1 L/kg
ClearanceRenal clearance

Dosing regimens are typically adjusted based on renal function and serum drug levels to ensure therapeutic efficacy while minimizing toxicity.

Scientific Research Applications

Medical Applications

1. Antibacterial Treatment

  • Vancomycin is primarily used to treat severe bacterial infections caused by Gram-positive organisms such as Staphylococcus aureus and Streptococcus pneumoniae. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) infections .

2. Intravenous Administration

  • Due to its poor absorption when taken orally, Vancomycin is typically administered intravenously for systemic infections. It is crucial in treating conditions like endocarditis and osteomyelitis .

3. Oral Formulation for C. difficile

  • An oral formulation of Vancomycin is used to treat Clostridium difficile infections in the gastrointestinal tract due to its localized action and effectiveness against this specific pathogen .

Pharmacological Insights

1. Mechanism of Action

  • Vancomycin works by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units preventing their incorporation into the cell wall structure .

2. Resistance Mechanisms

  • The emergence of resistance to Vancomycin has been documented in certain bacterial strains (e.g., Vancomycin-resistant enterococci). Understanding these mechanisms is vital for developing new therapeutic strategies .

Research Applications

1. Drug Development

  • The structural complexity of Vancomycin makes it a valuable model for drug development studies focusing on antibiotic resistance and the synthesis of new antibiotic compounds with improved efficacy .

2. Biochemical Studies

  • Researchers utilize Vancomycin in biochemical assays to study bacterial cell wall biosynthesis and the effects of antibiotics on microbial growth dynamics .

Case Studies

1. Clinical Efficacy

  • A study reported significant clinical improvement in patients with MRSA infections treated with Vancomycin compared to those receiving alternative treatments .

2. Resistance Patterns

  • Research highlighted the increasing prevalence of Vancomycin-resistant strains in hospital settings necessitating ongoing surveillance and alternative treatment protocols .

Comparison with Similar Compounds

The compound’s structural attributes align with several classes of bioactive molecules, including glycopeptide antibiotics, halogenated natural products, and glycosylated secondary metabolites. Below is a detailed analysis:

Structural Analogues

2.1.1. Glycopeptide Antibiotics (e.g., Vancomycin)
Vancomycin, a glycopeptide antibiotic, shares key features with the target compound:

  • Macrocyclic backbone : Both contain fused aromatic rings and peptide bonds.
  • Glycosylation: Vancomycin includes disaccharide units, while the target compound features oxan rings with hydroxymethyl and amino substituents .

2.1.2. Halogenated Natural Products (e.g., Chloramphenicol) Chloramphenicol, a broad-spectrum antibiotic, shares dichloro groups but is structurally simpler. The target compound’s additional hydroxyl and amino groups may confer higher polarity, influencing solubility and membrane permeability .

2.1.3. Marine Actinomycete-Derived Compounds Marine actinomycetes produce glycosylated secondary metabolites with macrocyclic elements, such as salternamides. These compounds often exhibit cytotoxic or antimicrobial activity, suggesting the target compound may share similar biological roles .

Molecular and Functional Comparisons

Table 1: Comparative Analysis of Key Properties

Property Target Compound Vancomycin Chloramphenicol Marine Salternamide E
Molecular Weight ~2,500–3,000 g/mol (estimated) 1,449 g/mol 323 g/mol ~1,200 g/mol
Functional Groups 5,15-dichloro; multiple hydroxyls, amines, carboxylate; glycosidic oxan rings Hydroxyls, amines, disaccharide Dichloro, nitro, hydroxyl Macrocyclic lactam, hydroxyls
Solubility High (hydrochloride salt enhances aqueous solubility) Moderate (polar glycosidic groups) Low (non-ionic form) Low (lipophilic macrocycle)
Biological Target Hypothesized: Cell wall synthesis (glycopeptide-like) or ribosomal inhibition Peptidoglycan cross-linking 50S ribosomal subunit Apoptosis induction (marine targets)
Synthetic Origin Likely semi-synthetic (complexity suggests hybrid natural/synthetic design) Natural (bacterial) Synthetic Natural (marine actinomycetes)
Physicochemical and Mechanistic Insights
  • Hydrogen Bonding and Retention Behavior: The compound’s numerous hydroxyl groups and glycosidic linkages may lead to strong intramolecular hydrogen bonding, as observed in flavonoid compounds . This could result in prolonged HPLC retention times compared to less polar analogues.
  • Environmental Persistence : Dichloro groups raise concerns about environmental persistence, akin to halogenated pollutants like PFAS, though its complex structure may limit bioavailability .
  • Compatibility with Microbial Pesticides : If used agriculturally, compatibility studies with biocontrol agents (e.g., Beauveria bassiana) would be critical, as chemical pesticides often disrupt microbial viability .

Preparation Methods

Culture Media Composition

Fermentation media typically contain carbon sources (e.g., dextrin, glucose), nitrogen sources (e.g., soybean meal, peptones), and minerals. A representative medium includes:

ComponentConcentration (g/L)Function
Dextrin150Carbon source
Soybean meal25Nitrogen source
Hydrolyzed soybean oil15Amino acid supply
Dipotassium phosphate0.4pH buffering
Sodium chloride1.3Osmotic balance

Source:

Fermentation Parameters

Key parameters for maximizing yield include:

  • Temperature : 25–37°C (optimal: 28–30°C).

  • pH : Initial 6.5–7.0, final 7.0–8.0.

  • Aeration : 0.4–0.5 volumes of air per volume of broth per minute.

  • Duration : 96–110 hours.

Post-fermentation, the broth is filtered to remove mycelia, yielding a solution with ~180–200 µg/mL vancomycin.

Purification Techniques

Purification involves multi-step chromatography, precipitation, and filtration to remove impurities and isolate vancomycin hydrochloride.

Ion Exchange Chromatography

Crude broth is treated with cation-exchange resins (e.g., Amberlite XAD-16) under alkaline conditions (pH 10) to adsorb vancomycin. Elution with acidic methanol (pH 2.7–2.8) selectively recovers the antibiotic.

Silica Gel Chromatography

Vancomycin hydrochloride dissolved in water is loaded onto a silica gel column with an alkaline water-methanol mobile phase. Optimal parameters include:

  • Flow rate : 0.1–2.5 m³/h.

  • pH : 8.5–9.5.

  • Temperature : 20–25°C.

This step achieves ~93% chromatographic purity by removing colored impurities.

Membrane Filtration

Modern methods employ ceramic membranes for microfiltration and nanofiltration to clarify fermentation broth and concentrate vancomycin. Key advantages include:

  • Yield : 90–95% recovery.

  • Purity : Reduces endotoxins and pyrogens.

Crystallization and Final Processing

Crystallization is critical for obtaining pharmaceutical-grade vancomycin hydrochloride.

Ethanol Precipitation

Side fractions from silica gel chromatography are acidified (pH 3), desalted via reverse osmosis, and mixed with ethanol (1:3 v/v) to precipitate vancomycin hydrochloride. The precipitate is filtered and washed with acetone.

Base Crystallization

Vancomycin free base is crystallized by adjusting the pH to 9.0–9.5 with ammonium hydroxide. The crystals are dissolved in HCl (pH 3.0–3.5) and reprecipitated with acetone, yielding 95–98% pure vancomycin hydrochloride.

Quality Control and Analytical Validation

Validated HPLC and UV spectrophotometric methods ensure compliance with pharmacopeial standards (e.g., European Pharmacopoeia).

RP-HPLC Analysis

  • Column : Agilent Zorbax SB-Aq (250 × 4.6 mm, 5 µm).

  • Mobile phase : 0.1% formic acid:methanol (50:50 v/v).

  • Detection : UV at 225 nm.

  • Retention time : 3.92 minutes.

UV Spectrophotometry

  • Wavelength : 225 nm.

  • Linearity : 80–120 µg/mL (R² > 0.999).

Comparative Analysis of Preparation Methods

MethodPurity (%)Yield (%)Key AdvantagesLimitations
Fermentation70–8090–95Scalable, cost-effectiveRequires extensive purification
Silica Gel9385–90High resolutionTime-consuming
Membrane95+90–95Reduced solvent use, endotoxin removalHigh initial investment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride
Reactant of Route 2
48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.